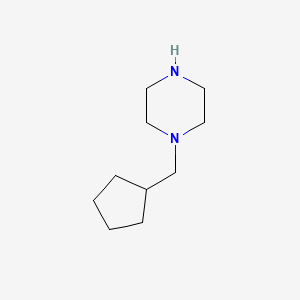

1-(Cyclopentylmethyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopentylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-4-10(3-1)9-12-7-5-11-6-8-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSJFNAPZZCQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359066 | |

| Record name | 1-(cyclopentylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82500-22-9 | |

| Record name | 1-(cyclopentylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-(Cyclopentylmethyl)piperazine

This technical guide provides a detailed overview of the primary synthesis pathways for this compound, a valuable intermediate in pharmaceutical development. The information presented is collated from established chemical literature and patents, offering insights into reaction mechanisms, experimental protocols, and quantitative data to support laboratory-scale and industrial production.

Introduction

This compound is a monosubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its N-alkylation allows for the introduction of various functionalities to modulate the pharmacological properties of a molecule. This guide will focus on the most prevalent and efficient methods for the synthesis of this compound.

Primary Synthesis Pathways

Two primary synthetic routes are commonly employed for the preparation of this compound:

-

Reductive Amination: This is a direct approach involving the reaction of piperazine with a cyclopentyl carbonyl compound (cyclopentanone or cyclopentanecarboxaldehyde) in the presence of a reducing agent.

-

Nucleophilic Substitution (Alkylation): This method involves the reaction of piperazine with a cyclopentylmethyl halide. To control for mono-alkylation, a protecting group strategy is often employed.

Pathway 1: Reductive Amination of Cyclopentanone with Piperazine

This is an industrially significant method that directly yields the target compound from readily available starting materials. The reaction proceeds via the formation of an enamine intermediate from piperazine and cyclopentanone, which is then reduced in situ to the final product.

Reaction Scheme:

Caption: Reductive amination of piperazine with cyclopentanone.

Experimental Data Summary

The following table summarizes the quantitative data from cited experiments for the reductive amination of cyclopentanone with piperazine[1].

| Parameter | Example 1 | Example 2 |

| Reactants | ||

| Piperazine (anhydrous) | 258 g | 518 g |

| Cyclopentanone | 252 g | 504 g |

| Molar Ratio (Piperazine:Cyclopentanone) | ~1:1 | ~1:1 |

| Catalyst | ||

| Type | Raney Nickel | Palladium on Carbon (Pd/C) |

| Amount | 17 g | 105 g |

| Solvent | ||

| Type | Toluene | Toluene |

| Volume | 172 g | 1000 ml |

| Reaction Conditions | ||

| Temperature | 120°C | 70°C |

| Pressure | 40 atm (H₂) | 20 atm (H₂) |

| Reaction Time | 4 hours | Not specified (until H₂ consumption stops) |

| Results | ||

| Yield of this compound | 69.4% (218 g) | 88.7% |

| Purity | 99% (GC) | 99% (GC) |

| Byproduct (1,4-dicyclopentylpiperazine) Yield | Not specified | 4.0% (53 g) |

Detailed Experimental Protocol (Based on Example 1)[1]

-

Charging the Reactor: In a magnetically stirred autoclave with a suitable capacity (e.g., 3000 ml), charge 258 g of anhydrous piperazine, 252 g of cyclopentanone, 172 g of toluene, and 17 g of Raney nickel catalyst.

-

Pressurization and Heating: Seal the autoclave and introduce hydrogen gas to a pressure of 40 atm. Heat the reaction mixture to 120°C while stirring.

-

Reaction Monitoring: Maintain the pressure at 40 atm by adding hydrogen as it is consumed. The reaction is typically complete in about 4 hours, indicated by the cessation of hydrogen uptake.

-

Work-up: Cool the reactor to room temperature and vent the excess hydrogen pressure.

-

Catalyst Removal: Filter the reaction mixture to remove the catalyst.

-

Purification: Distill the filtrate to remove the toluene solvent. The product, this compound, can be further purified by vacuum distillation. The boiling point is reported to be 118-120°C.

Pathway 2: Nucleophilic Substitution (Alkylation) of Piperazine

This pathway involves the alkylation of piperazine with a cyclopentylmethyl halide, such as cyclopentylmethyl bromide. A significant challenge with this method is controlling the degree of alkylation, as the mono-alkylated product can react further to form the di-alkylated byproduct. To achieve selective mono-alkylation, one of the nitrogen atoms of piperazine is often protected with a group like tert-butyloxycarbonyl (Boc).

Reaction Scheme:

Caption: Mono-alkylation of piperazine using a Boc-protection strategy.

Detailed Experimental Protocol (General Procedure)

Step 1: Synthesis of 1-Boc-piperazine [2]

-

Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM to the piperazine solution over several hours at room temperature.

-

Stir the reaction mixture for 22-24 hours.

-

Remove the solvent under reduced pressure. The resulting mixture of piperazine, mono-Boc-piperazine, and di-Boc-piperazine can be separated by column chromatography to isolate the desired 1-Boc-piperazine.

Step 2: Alkylation of 1-Boc-piperazine

-

Dissolve 1-Boc-piperazine (1 equivalent) in a polar aprotic solvent such as acetonitrile or acetone.

-

Add a base, such as potassium carbonate (K₂CO₃), to the solution.

-

Add cyclopentylmethyl bromide or iodide (1-1.2 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Cool the reaction mixture, filter off the base, and evaporate the solvent. The crude product can be purified by column chromatography.

Step 3: Deprotection of the Boc Group [3]

-

Dissolve the 1-Boc-4-(cyclopentylmethyl)piperazine in a solvent like dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

-

Evaporate the solvent and excess acid. The resulting salt can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent to yield the final product, this compound.

Quantitative Data for Alkylation Pathway

Yields for each step can vary depending on the specific conditions and purification methods. Generally, each step can be expected to have a yield in the range of 70-95%.

Other Potential Synthesis Pathways

Reductive Amination with Cyclopentanecarboxaldehyde

This method is analogous to the reductive amination with cyclopentanone. It involves the reaction of piperazine with cyclopentanecarboxaldehyde, followed by reduction with a suitable reducing agent like sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation.

Reaction of Piperazine with Cyclopentanol

A patented process describes the reaction of piperazine with a cycloalkanol, such as cyclopentanol, in the presence of hydrogen and a hydrogenation/dehydrogenation catalyst at elevated temperatures (130-190°C) and pressures (5-100 bar)[4]. This method offers a direct route from the alcohol, which can be advantageous in certain manufacturing contexts.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways. The choice of method will depend on factors such as the availability of starting materials, required scale of production, and desired purity of the final product.

-

Reductive amination of cyclopentanone is a highly efficient and direct one-step process, well-suited for large-scale production[1].

-

Nucleophilic substitution with a protecting group strategy offers good control over mono-alkylation and is a versatile laboratory method[2].

Researchers and drug development professionals should consider these factors when selecting a synthesis route for this compound and its analogs. The experimental protocols and data provided in this guide serve as a valuable resource for the practical implementation of these synthetic methods.

References

- 1. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopentylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(Cyclopentylmethyl)piperazine. Due to the limited availability of experimental data for this specific compound, this document presents a combination of predicted data for the closely related analogue, 1-Cyclopentylpiperazine, alongside established experimental protocols for determining key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis by offering a foundational understanding of the compound's characteristics and the methodologies for their empirical validation. The synthesis of 1-Cyclopentylpiperazine is also discussed to provide context for its formation and potential impurity profile.

Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with various biological targets. The cyclopentylmethyl substituent introduces a lipophilic aliphatic group that can influence the compound's solubility, membrane permeability, and receptor-binding affinity. A thorough understanding of its physicochemical properties is therefore essential for its potential application in drug design and development.

Physicochemical Properties

The following tables summarize the computed and available experimental data for 1-Cyclopentylpiperazine, which can serve as an estimate for this compound.

Table 1: General and Computed Properties of 1-Cyclopentylpiperazine

| Property | Value | Source |

| Molecular Formula | C9H18N2 | PubChem[1] |

| Molecular Weight | 154.25 g/mol | PubChem[1] |

| IUPAC Name | 1-cyclopentylpiperazine | PubChem[1] |

| CAS Number | 21043-40-3 | PubChem[1] |

| XLogP3-AA (Predicted) | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 154.146998583 Da | PubChem[1] |

| Topological Polar Surface Area | 15.3 Ų | PubChem[1] |

| Predicted Density | 0.989±0.06 g/cm³ | ChemBK[2] |

| Predicted pKa | 9.28±0.10 | ChemBK[2] |

Table 2: Experimental Physical Properties of 1-Cyclopentylpiperazine

| Property | Value | Source |

| Boiling Point | 48 °C | ChemBK[2] |

| Flash Point | 95.7 °C | ChemBK[2] |

| Refractive Index | 1.5000 to 1.5040 | ChemBK[2] |

| Appearance | Colorless to light yellow liquid | ChemBK[2] |

Table 3: Predicted Solubility of 1-Cyclopentylpiperazine

| Solvent | Solubility | Source |

| DMSO | Slightly Soluble | ChemBK[2] |

| Methanol | Sparingly Soluble | ChemBK[2] |

Experimental Protocols

This section outlines representative experimental protocols for the determination of key physicochemical properties of organic amines like this compound.

Melting Point Determination

For solid derivatives or salts of this compound, the melting point can be determined using the capillary method.[3][4][5]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

-

A second, more accurate measurement is performed with a slower heating rate (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[6]

-

Boiling Point Determination

For liquid samples, the boiling point can be determined using a micro-boiling point or Thiele tube method.[7][8]

-

Apparatus: Thiele tube or small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or oil bath).

-

Procedure:

-

A small volume of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The liquid is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8][9]

-

pKa Determination

The acid dissociation constant (pKa) of the protonated piperazine nitrogen can be determined by potentiometric titration.[10][11]

-

Apparatus: pH meter with a combination pH electrode, burette, magnetic stirrer, and a beaker.

-

Procedure:

-

A known concentration of the amine is dissolved in deionized water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured and recorded after each incremental addition of the titrant, allowing the solution to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[10]

-

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed to classify the compound.[12][13][14]

-

Apparatus: Small test tubes, vortex mixer (optional).

-

Procedure:

-

Approximately 10-30 mg of the compound is added to 1 mL of the solvent in a test tube.

-

The mixture is agitated vigorously for 1-2 minutes.

-

The sample is visually inspected for the presence of undissolved solid.

-

Solubility is typically classified as soluble, partially soluble, or insoluble.

-

This procedure is repeated for a range of solvents, including water, aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH), and organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexane).[12][15]

-

Synthesis Workflow

While a specific synthetic route for this compound is not detailed in the searched literature, a common method for the synthesis of N-alkylated piperazines is through reductive amination. The following diagram illustrates a logical workflow for the synthesis of the closely related 1-Cyclopentylpiperazine from piperazine and cyclopentanone, as described in a patent.[16]

Caption: Synthesis workflow for 1-Cyclopentylpiperazine.

Conclusion

This technical guide has compiled the available predicted physicochemical data for 1-Cyclopentylpiperazine as a proxy for this compound and has provided standardized experimental protocols for the determination of these properties. The provided information serves as a crucial starting point for researchers interested in this compound. It is imperative that experimental validation of these properties is conducted to accurately characterize this compound for any potential applications in research and development. The synthetic workflow for a closely related analog offers insight into a plausible route for its preparation. As research on this and similar molecules progresses, it is anticipated that more comprehensive experimental data will become available.

References

- 1. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pennwest.edu [pennwest.edu]

- 4. thinksrs.com [thinksrs.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(Cyclopentylmethyl)piperazine and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(Cyclopentylmethyl)piperazine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of specific data for this compound in public databases, this document also details the properties and synthesis of two closely related and well-documented analogues: 1-Cyclopentylpiperazine and 1-(Cyclopropylmethyl)piperazine. This comparative approach offers valuable insights for researchers engaged in the design and synthesis of novel piperazine derivatives.

IUPAC Name and Chemical Structure

While specific experimental data for this compound is scarce, its IUPAC name and structure can be determined based on standard nomenclature rules. For comparative purposes, the structures and IUPAC names of its close analogues are also presented.

1.1. This compound

-

IUPAC Name: this compound

-

Structure:

Caption: Chemical structure of this compound.

1.2. 1-Cyclopentylpiperazine

-

IUPAC Name: 1-Cyclopentylpiperazine[1]

-

Structure:

Caption: Chemical structure of 1-Cyclopentylpiperazine.

1.3. 1-(Cyclopropylmethyl)piperazine

-

IUPAC Name: 1-(Cyclopropylmethyl)piperazine[2]

-

Structure:

Caption: Chemical structure of 1-(Cyclopropylmethyl)piperazine.

Physicochemical Properties

Quantitative data for the two related analogues are summarized below. This information is critical for understanding their behavior in biological and chemical systems.

| Property | 1-Cyclopentylpiperazine | 1-(Cyclopropylmethyl)piperazine |

| CAS Number | 21043-40-3[1] | 57184-25-5[2] |

| Molecular Formula | C9H18N2[1] | C8H16N2[2] |

| Molecular Weight | 154.25 g/mol [1] | 140.23 g/mol [2] |

| Boiling Point | 105 °C at 11 mmHg | 208.5 ± 8.0 °C at 760 mmHg[3] |

| Density | Not available | 1.0 ± 0.1 g/cm³[3] |

| Flash Point | Not available | 85.7 ± 9.4 °C[3] |

| pKa | 9.28 ± 0.10 (Predicted) | Not available |

| LogP | 0.9 | 0.72[3] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | Not available |

Experimental Protocols: Synthesis

While a specific, validated protocol for this compound is not available in the cited literature, a general synthesis can be proposed based on established methods for N-alkylation of piperazines. Below are documented and proposed synthesis methodologies.

3.1. Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the reductive amination of cyclopentanecarboxaldehyde with piperazine.

-

Reaction Scheme:

Caption: Proposed reductive amination workflow.

-

Methodology:

-

Dissolve piperazine in a suitable solvent such as dichloroethane (DCE).

-

Add cyclopentanecarboxaldehyde to the solution.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

3.2. Synthesis of 1-Cyclopentylpiperazine

A common method for the synthesis of 1-Cyclopentylpiperazine is the catalytic hydrogen reduction of piperazine and cyclopentanone.[4]

-

Experimental Protocol:

-

Reactants: Piperazine and cyclopentanone in a molar ratio of 1:0.5-1.5.[4]

-

Catalyst: Raney-nickel or a Palladium catalyst.[4] The amount of catalyst is typically 2-50 wt% for Raney nickel or 0.1-20 wt% for Palladium, based on the amount of piperazine.[4]

-

Solvent: The reaction can be carried out with or without a solvent such as toluene.[4]

-

Conditions: The reaction is conducted at a temperature of 50-130 °C and a pressure of 5-50 atm for a duration of 30 minutes to 6 hours.[4]

-

Work-up: After the reaction, the catalyst is filtered off, and the product is isolated by distillation of the filtrate.[4]

-

3.3. Synthesis of 1-(Cyclopropylmethyl)piperazine

A patented method for the preparation of 1-(Cyclopropylmethyl)piperazine involves a multi-step process starting from N-Boc-piperazine and cyclopropanecarbonyl chloride.[5]

-

Workflow Diagram:

Caption: Synthesis workflow for 1-(Cyclopropylmethyl)piperazine.

-

Detailed Methodology:

-

Acylation: N-Boc-piperazine is reacted with cyclopropanecarbonyl chloride in an inert solvent in the presence of a base like triethylamine or pyridine.[5] The resulting intermediate is obtained after aqueous extraction and concentration.[5]

-

Reduction: The solid from the previous step is dissolved in an ether solvent, and sodium borohydride is added, followed by the dropwise addition of boron trifluoride-ethyl ether complex to perform the reduction.[5]

-

Deprotection: The Boc protecting group is removed by reacting the product from the reduction step with concentrated hydrochloric acid in an alcohol solvent, followed by basification with an aqueous solution of sodium hydroxide or potassium hydroxide.[5] The final product is obtained after extraction and concentration.[5]

-

Biological Activity and Applications

Piperazine derivatives are a well-established class of compounds with a broad range of biological activities, making them privileged scaffolds in drug discovery.[6][7][8] Their applications span various therapeutic areas, including antimicrobial, anticancer, and central nervous system (CNS) disorders.[7]

-

1-Cyclopentylpiperazine has been utilized as a key intermediate in the synthesis of pharmaceuticals. It is a building block for quinolines that act as H3 receptor antagonists and for a series of estrogen receptor modulators. It is also used in the development of medications targeting neurological disorders.

-

1-(Cyclopropylmethyl)piperazine is a crucial intermediate in the synthesis of Volasertib, a drug investigated for the treatment of acute myeloid leukemia.[9]

While no specific biological activities are reported for This compound , its structural similarity to the aforementioned active compounds suggests its potential as a scaffold for the development of novel therapeutic agents. Researchers may explore its utility in programs targeting CNS disorders, cancer, or other diseases where piperazine-containing molecules have shown promise.

Conclusion

References

- 1. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Cyclopropylmethyl)piperazine | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Cyclopropylmethyl)piperazine | CAS#:57184-25-5 | Chemsrc [chemsrc.com]

- 4. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

- 5. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]

An In-depth Technical Guide to Cycloalkyl-Substituted Piperazines

Introduction

This technical guide addresses the chemical properties, synthesis, and applications of cycloalkyl-substituted piperazines, focusing on two key compounds that align with the structural inquiry of "1-(Cyclopentylmethyl)piperazine": 1-(Cyclopropylmethyl)piperazine and 1-Cyclopentylpiperazine . The piperazine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] The addition of cycloalkyl groups to the piperazine ring creates versatile intermediates for the synthesis of complex pharmaceutical agents.[5][6] This document provides a detailed overview of these two important building blocks for researchers, scientists, and professionals in drug development.

1-(Cyclopropylmethyl)piperazine

1-(Cyclopropylmethyl)piperazine is a significant intermediate in organic and pharmaceutical synthesis.[7] Notably, it serves as a key component in the manufacturing of the API Volasertib.[7]

Quantitative Data

The following table summarizes the key physicochemical properties of 1-(Cyclopropylmethyl)piperazine.

| Property | Value | Reference |

| CAS Number | 57184-25-5 | [8] |

| Molecular Formula | C₈H₁₆N₂ | [8][9] |

| Molecular Weight | 140.23 g/mol | [8][9] |

| IUPAC Name | 1-(cyclopropylmethyl)piperazine | [8] |

| Boiling Point | 208.5 °C at 760 mmHg | [10] |

| Density | 0.943 g/mL at 25 °C | [11] |

| Refractive Index (n20/D) | 1.489 | [11] |

| Physical Form | Liquid | [10] |

| Storage Temperature | 2-8°C | [11] |

Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)piperazine

A common synthetic route to 1-(Cyclopropylmethyl)piperazine involves a multi-step process starting from N-Boc-piperazine and cyclopropane carbonyl chloride.[12]

Step 1: Acylation of N-Boc-piperazine

-

To an inert solvent (e.g., dichloromethane or dichloroethane), add N-Boc-piperazine and a base such as triethylamine or pyridine.

-

Cool the mixture to 0-10 °C.

-

Slowly add cyclopropane carbonyl chloride dropwise to the solution.

-

After the reaction is complete, add water to extract the organic phase.

-

Concentrate the organic phase to obtain the solid product, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.

Step 2: Reduction of the Carbonyl Group

-

Dissolve the solid from Step 1 in an ether solvent.

-

Add sodium borohydride to the solution.

-

Add boron trifluoride-ethyl ether dropwise.

-

After the reaction, quench the mixture and extract the product.

-

Concentrate the solution to obtain solid N-Boc-4-(cyclopropylmethyl)piperazine.

Step 3: Deprotection of the Boc Group [11]

-

To a 10L four-necked flask equipped with a mechanical stirrer and a thermometer, add N-Boc-4-(cyclopropylmethyl)piperazine (2.00 kg, 8.32 mol) and 5 kg of isopropanol.

-

Heat the mixture to 40 °C.

-

Slowly add concentrated hydrochloric acid (2.04 kg, 20.80 mol) dropwise, maintaining the temperature between 40°C and 50°C.

-

Stir the reaction at this temperature for 4 hours.

-

After the reaction is complete, concentrate the solution to remove most of the isopropanol and cool to 0 °C.

-

Adjust the pH of the residue to 10-11 with a 5 mol/L aqueous sodium hydroxide solution.

-

Perform extraction with dichloromethane (5L x 3).

-

Combine the organic phases and wash with saturated aqueous sodium chloride.

-

The resulting organic phase contains 1-(Cyclopropylmethyl)piperazine.

Visualization of Synthetic Workflow

1-Cyclopentylpiperazine

1-Cyclopentylpiperazine is a versatile chemical intermediate.[13] It is utilized in the synthesis of a variety of compounds, including quinolines that act as H3 receptor antagonists and a series of estrogen receptor modulators.[14][15] Furthermore, its derivative, 4-Cyclopentylpiperazin-1-amine, is a key intermediate in the production of the antibiotic Rifapentin.[6]

Quantitative Data

The following table summarizes the key physicochemical properties of 1-Cyclopentylpiperazine.

| Property | Value | Reference |

| CAS Number | 21043-40-3 | [16] |

| Molecular Formula | C₉H₁₈N₂ | [13][16] |

| Molecular Weight | 154.25 g/mol | [16] |

| IUPAC Name | 1-cyclopentylpiperazine | [16] |

| Boiling Point | 48 °C | [14] |

| Density | 0.989 g/cm³ (Predicted) | [14] |

| pKa | 9.28 ± 0.10 (Predicted) | [17] |

| Appearance | White crystalline solid or Colorless to light yellow liquid | [13][17] |

| Solubility | Soluble in some organic solvents (ethers, alcohols, ketones); slightly soluble in water. | [13] |

Experimental Protocol: Synthesis of 1-Cyclopentylpiperazine

A common method for the synthesis of 1-Cyclopentylpiperazine is through the catalytic hydrogen reduction of piperazine and cyclopentanone.[18]

Procedure:

-

Combine piperazine and cyclopentanone in a molar ratio of 1:0.5-1.5.

-

The reaction can be carried out with or without a solvent (e.g., toluene).

-

Add a hydrogenation catalyst, such as Raney-nickel (2-50 wt% based on piperazine) or a Palladium catalyst (0.1-20 wt% based on piperazine).

-

Carry out the reaction at a temperature of 50-130 °C and a pressure of 5-50 atm.

-

The reaction is typically complete within 30 minutes to 6 hours.

-

After the reaction, remove the catalyst by filtration.

-

The resulting liquid is then purified by distillation to yield 1-Cyclopentylpiperazine.

An alternative laboratory-scale synthesis involves the reaction of piperazine with cyclopentyl bromide.[13]

Procedure:

-

React piperazine with hydrochloric acid to form piperazine chloride.

-

React the piperazine chloride with cyclopentyl bromide to yield 1-Cyclopentylpiperazine.

Visualization of Synthetic Workflow

References

- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]

- 8. 1-(Cyclopropylmethyl)piperazine | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(cyclopropylmethyl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. 1-(Cyclopropylmethyl)piperazine | 57184-25-5 [sigmaaldrich.com]

- 11. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]

- 12. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 13. chembk.com [chembk.com]

- 14. 1-Cyclopentylpiperazine | 21043-40-3 [chemicalbook.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 1-(Cyclopentylmethyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyclopentylmethyl)piperazine derivatives are a class of compounds frequently encountered in medicinal chemistry and drug development due to the versatile pharmacological properties of the piperazine scaffold. The piperazine ring system is a common pharmacophore found in a wide array of therapeutic agents, including antipsychotics, antidepressants, and antihistamines. Accurate structural elucidation is paramount in the development of these molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as the most powerful tool for this purpose.

This technical guide provides a detailed analysis of the 1H NMR spectral features of this compound derivatives. It offers a comprehensive overview of the expected chemical shifts, signal multiplicities, and the influence of various substituents on the spectrum. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and development of novel piperazine-based compounds.

General 1H NMR Spectral Features

The 1H NMR spectrum of a this compound derivative can be divided into three key regions corresponding to the protons of the cyclopentylmethyl group, the piperazine ring, and the substituent at the N4 position.

-

Cyclopentylmethyl Group: This moiety gives rise to a set of signals in the upfield region of the spectrum. The methylene protons of the cyclopentyl ring typically appear as overlapping multiplets. The methine proton and the methylene bridge protons (-CH2-) connecting the cyclopentyl ring to the piperazine nitrogen also produce characteristic signals.

-

Piperazine Ring: The eight protons on the piperazine ring are diastereotopic and, in a simple, symmetrically substituted piperazine, would ideally show a single signal. However, in these derivatives, the two nitrogen atoms are in different chemical environments, leading to distinct signals for the protons on each side of the ring. Typically, two sets of multiplets are observed, corresponding to the four protons adjacent to the cyclopentylmethyl group (N1) and the four protons adjacent to the substituent at N4. The chair conformation of the piperazine ring can also lead to further signal complexity.

-

N4-Substituent (R): The chemical shifts and multiplicities of the protons on the substituent at the N4 position will be highly dependent on the nature of that group (e.g., aryl, acyl, alkyl).

Data Presentation: Typical 1H NMR Chemical Shifts

The following table summarizes the typical ¹H NMR chemical shift ranges for the core structure of this compound derivatives. These values are compiled from data on analogous compounds, including 1-cyclopentylpiperazine and various N-substituted piperazines, and are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Actual chemical shifts can vary depending on the solvent and the specific N4-substituent.

| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Cyclopentyl CH₂ (8H) | 1.20 - 1.80 | m | Multiple overlapping signals for the four methylene groups on the cyclopentyl ring. |

| Cyclopentyl CH (1H) | 1.80 - 2.20 | m | Methine proton of the cyclopentyl group. |

| N1-CH₂-Cyclopentyl (2H) | 2.20 - 2.50 | d | Methylene bridge protons. Appears as a doublet due to coupling with the adjacent methine proton. |

| Piperazine N1-CH₂ (4H) | 2.40 - 2.70 | t or m | Protons on the piperazine ring adjacent to the cyclopentylmethyl group. |

| Piperazine N4-CH₂ (4H) | 2.60 - 3.80 | t or m | Protons on the piperazine ring adjacent to the N4-substituent. The chemical shift is highly dependent on the nature of the 'R' group. Electron-withdrawing groups will shift these protons downfield. |

| N4-Substituent (R) | Variable | Variable | Dependent on the specific substituent. |

Factors Influencing Chemical Shifts

The electronic nature of the substituent at the N4 position has a significant impact on the chemical shifts of the piperazine ring protons.

-

Electron-Withdrawing Groups (EWGs): Acyl, benzoyl, or sulfonyl groups at the N4 position will deshield the adjacent piperazine protons (N4-CH₂), causing them to resonate at a lower field (higher ppm value). This is due to the reduced electron density around these protons.

-

Electron-Donating Groups (EDGs): Alkyl groups at the N4 position will have a lesser deshielding effect compared to EWGs, resulting in the N4-CH₂ protons appearing at a relatively higher field (lower ppm value).

-

Aromatic Substituents: An aryl group directly attached to N4 will cause a downfield shift of the adjacent piperazine protons due to the deshielding effect of the aromatic ring current. The protons on the aromatic ring itself will appear in the typical aromatic region (usually δ 6.5-8.0 ppm).

Experimental Protocols

A general protocol for the preparation and acquisition of a 1H NMR spectrum for a this compound derivative is as follows:

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition:

-

The 1H NMR spectrum is typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[1]

-

Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

The data is processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.

Mandatory Visualization

The following diagrams illustrate the general chemical structure and a conceptual workflow for the characterization of this compound derivatives.

Caption: General structure highlighting key proton environments.

Caption: Experimental workflow for characterization.

Conclusion

The 1H NMR spectrum provides a wealth of information for the structural confirmation of this compound derivatives. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the signals arising from the cyclopentylmethyl group, the piperazine ring, and the N4-substituent, researchers can unambiguously determine the structure of these compounds. Understanding the influence of the N4-substituent on the chemical shifts of the piperazine protons is particularly crucial for accurate spectral interpretation. This guide provides a foundational framework for the analysis of this important class of molecules, aiding in the efficient and accurate characterization required for drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Cyclopentylmethyl)piperazine

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a compound of interest in pharmaceutical research and development. This document outlines predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visual representations of analytical workflows and fragmentation pathways.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry and the known behavior of N-alkylated piperazine derivatives. The molecular formula for this compound is C₁₀H₂₀N₂ and its calculated molecular weight is approximately 168.28 g/mol .

The primary fragmentation pathways are expected to involve cleavage of the C-N bond between the piperazine ring and the cyclopentylmethyl group, as well as fragmentation within the piperazine and cyclopentyl moieties.

Table 1: Predicted Mass Fragments for this compound

| Predicted m/z | Proposed Fragment Ion | Structure of Fragment |

| 168 | [M]⁺ | Molecular Ion |

| 111 | [C₅H₉-CH₂-NH]⁺ | Cyclopentylmethylamine fragment |

| 99 | [C₅H₁₁N₂]⁺ | Piperazine ring fragment after alpha-cleavage |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |

| 83 | [C₅H₉-CH₂]⁺ | Cyclopentylmethyl cation |

| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of this compound using both GC-MS and LC-MS/MS. These are generalized protocols based on common practices for the analysis of piperazine derivatives and may require optimization for specific instrumentation and sample matrices.[1][2][3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (from a matrix): For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices.

Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation (from a matrix): For biological fluids, protein precipitation followed by centrifugation and filtration is a common approach.

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-5 min: 5-95% B.

-

5-7 min: 95% B.

-

7.1-9 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 4000 V.

-

Gas Temperature: 325°C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

MRM Transitions: To be determined by infusing a standard solution of the analyte. A likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 169. Product ions would correspond to the major fragments observed in the predicted EI-MS.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

References

Unveiling the Solid State: A Guide to the Crystal Structure Analysis of 1-(Cyclopentylmethyl)piperazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While a definitive crystal structure for 1-(Cyclopentylmethyl)piperazine is not publicly available in crystallographic databases, this guide outlines the comprehensive methodology typically employed for the structural elucidation of such a compound. The following sections provide a detailed overview of the experimental and computational steps involved in determining the three-dimensional atomic arrangement of a small organic molecule, using this compound as a representative example.

I. Synthesis and Crystallization

The initial and often most challenging step in crystal structure analysis is obtaining single crystals of sufficient quality. The synthesis of this compound would be followed by a rigorous purification process, such as distillation or chromatography, to ensure high purity, which is crucial for successful crystallization.

Experimental Protocol: Crystallization

A variety of crystallization techniques would be systematically employed to grow suitable single crystals. These methods include:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

II. Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the molecular structure.

Experimental Protocol: Data Collection

A carefully selected single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves:

-

Crystal Screening: The crystal is initially screened to assess its quality based on the diffraction pattern.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and angles of the unit cell.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

III. Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Computational Protocol: Structure Solution and Refinement

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors such as polarization and absorption.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.

-

Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

IV. Hypothetical Crystallographic Data

The following table presents a set of plausible crystallographic data for this compound, which would be expected for a small organic molecule of this nature. Note: This data is illustrative and not experimentally determined.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₀H₂₀N₂ |

| Formula Weight | 168.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 995.4(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.123 |

| Absorption Coefficient (mm⁻¹) | 0.071 |

| F(000) | 376 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 8123 |

| Independent reflections | 2287 [R(int) = 0.034] |

| Completeness to theta = 25.242° (%) | 99.8 |

| Data / restraints / parameters | 2287 / 0 / 110 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.21 |

V. Visualizing the Workflow and Molecular Structure

To better illustrate the process, the following diagrams outline the experimental workflow and the logical steps involved in crystal structure analysis.

Theoretical and Computational Approaches in the Study of Piperazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs targeting diverse biological systems.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to exist in multiple protonation states at physiological pH and its conformational flexibility, which allows for optimal interactions with biological targets.[3] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate piperazine-containing compounds, offering a roadmap for their rational design and development.

Conformational Analysis of the Piperazine Ring

The six-membered piperazine ring can adopt several conformations, with the most common being the chair, boat, and twisted-boat forms.[3][4] Understanding the conformational preferences of a piperazine-containing drug is crucial as it directly impacts its binding affinity to the target protein.[3]

The chair conformation is generally the most stable and is predominantly observed in crystal structures.[3][4] However, the boat and twisted-boat conformations can also be populated and may be relevant for biological activity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the relative energies of these conformers.[3]

Conformational Energy Landscape

The relative energies of the chair, boat, and twisted-boat conformations of the piperazine ring have been determined through high-level computational studies. These studies provide insight into the energy barriers for interconversion between different conformers.

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twisted-Boat | ~1.4 |

| Boat | ~6.1 |

| Caption: Relative conformational energies of the piperazine ring puckering modes, with the chair conformation as the reference. Data sourced from computational studies.[4] |

Protonation States and pKa Prediction

Piperazine is a di-basic molecule with two nitrogen atoms that can be protonated. The pKa values of these nitrogens are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties, influencing its solubility, membrane permeability, and interaction with the target protein.[3] At physiological pH, piperazine and its derivatives can exist in neutral, monoprotonated, or diprotonated forms.[3]

Computational methods are widely used to predict the pKa values of piperazine derivatives, providing valuable insights for lead optimization. Various software packages and theoretical models are available for this purpose.

pKa Values of Substituted Piperazines

The substitution pattern on the piperazine ring significantly influences the pKa values of the nitrogen atoms. Both experimental measurements and computational predictions are used to understand these effects.

| Compound | pKa1 (experimental) | pKa2 (experimental) |

| Piperazine | 9.73 | 5.35 |

| 1-Methylpiperazine | 9.18 | 4.78 |

| 1,4-Dimethylpiperazine | 8.13 | 3.84 |

| 1-Ethylpiperazine | 9.21 | 4.81 |

| 1-(2-Hydroxyethyl)piperazine | 8.95 | 4.45 |

| 2-Methylpiperazine | 9.65 | 5.25 |

| Caption: Experimental pKa values for a selection of substituted piperazine compounds at 298 K.[5][6] |

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score.[7] This method is instrumental in virtual screening campaigns to identify novel hit compounds and to understand the structure-activity relationships (SAR) of a series of analogs.[8]

Binding Affinities of Piperazine Derivatives to Various Targets

Molecular docking studies have been successfully applied to a wide range of piperazine-containing compounds targeting different proteins. The predicted binding affinities often correlate well with experimentally determined biological activities.

| Compound | Target | Binding Affinity (kcal/mol) |

| 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine | Androgen Receptor | -7.5 |

| 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile | Androgen Receptor | -7.1 |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | Sigma-1 Receptor | - |

| Compound 3 | Sigma-1 Receptor | - |

| Compound 9L | Urease | - |

| Compound 9m | Urease | - |

| SA7 | Carbonic Anhydrase IX | -8.61 |

| SA2 | Carbonic Anhydrase IX | -8.39 |

| Caption: Predicted binding affinities of various piperazine derivatives to their respective biological targets from molecular docking studies.[9][10][11][12] |

Experimental and Computational Protocols

Density Functional Theory (DFT) for Conformational Analysis

This protocol outlines a general workflow for performing DFT calculations to determine the conformational preferences of a piperazine derivative.

-

Structure Preparation:

-

Build the 3D structure of the piperazine derivative using a molecular modeling software.

-

Perform an initial geometry optimization using a lower-level method (e.g., a molecular mechanics force field).

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify low-energy conformers. This is crucial for exploring the potential energy surface of the molecule.

-

-

DFT Geometry Optimization:

-

For each identified conformer, perform a full geometry optimization using a DFT functional and basis set appropriate for the system. A common choice is the B3LYP functional with a 6-31G* basis set. For higher accuracy, functionals like M06-2X with larger basis sets (e.g., cc-pVDZ) are recommended.[3]

-

-

Frequency Calculations:

-

Perform frequency calculations at the same level of theory as the optimization to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Energy Analysis:

-

Compare the relative Gibbs free energies of the different conformers to determine their relative populations at a given temperature.

-

Molecular Docking Protocol

This protocol provides a general workflow for docking a piperazine-containing ligand to a target protein.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, co-factors, and other non-essential molecules.

-

Add hydrogen atoms and assign protonation states to the amino acid residues.

-

Assign partial charges to the protein atoms.

-

-

Ligand Preparation:

-

Generate the 3D structure of the piperazine ligand.

-

Perform a geometry optimization of the ligand using a suitable method (e.g., MMFF94 force field or a semi-empirical quantum mechanical method).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site on the protein, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

-

Run the docking algorithm (e.g., AutoDock, Glide, Surflex-Dock) to generate a series of possible binding poses for the ligand within the defined binding site.[7]

-

The docking program will score and rank the poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Compare the docking results with available experimental data (e.g., SAR data) to validate the docking protocol.

-

Signaling Pathways and Workflows

Visualizing the complex biological pathways in which piperazine-containing drugs act and the computational workflows used to study them is essential for a comprehensive understanding.

Caption: A general workflow for computational studies of piperazine compounds.

References

- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uregina.ca [uregina.ca]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a ubiquitous and privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, and its capacity to interact with a wide range of biological targets, have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activity screening of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows are presented to aid researchers in the exploration and development of this versatile class of compounds.

Anticancer Activity of Piperazine Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of novel piperazine derivatives against a variety of human cancer cell lines. These compounds often exert their anticancer activity through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and survival.

Quantitative Data Summary: Anticancer Activity

The in vitro anticancer activity of novel piperazine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. Lower values indicate greater potency.

| Compound Class | Derivative Example | Cancer Cell Line | Activity (µM) | Reference |

| Vindoline-Piperazine Conjugates | Conjugate with [4-(trifluoromethyl)benzyl]piperazine (Compound 23) | MDA-MB-468 (Breast Cancer) | GI50: 1.00 | [1][2][3][4] |

| Conjugate with 1-bis(4-fluorophenyl)methyl piperazine (Compound 25) | HOP-92 (Non-Small Cell Lung Cancer) | GI50: 1.35 | [1][2][3][4] | |

| Dimer of Vindoline-N-methylpiperazine (Compound 4) | SiHa (Cervical Cancer) | IC50: 2.85 | [1] | |

| Vindoline-N-methylpiperazine (Compound 3) | HeLa (Cervical Cancer) | IC50: 9.36 | [1] |

Key Signaling Pathways in Piperazine-Mediated Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of piperazine derivatives. Understanding these pathways is crucial for mechanism-of-action studies and the rational design of more potent and selective agents.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Certain piperazine derivatives have been shown to inhibit this pathway, leading to cancer cell death.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including certain piperazine derivatives, induce apoptosis through the activation of caspases, a family of cysteine proteases.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

Novel piperazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% N,N-dimethylformamide)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the piperazine derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antimicrobial Activity of Piperazine Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Piperazine derivatives have shown promise as a new class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| RL-308 | Shigella flexneri | 2 | [5] |

| Staphylococcus aureus | 4 | [5] | |

| MRSA | 16 | [5] | |

| Shigella dysenteriae | 128 | [5] | |

| RL-327 | MRSA | 2 | [5] |

| Staphylococcus aureus | 4 | [5] | |

| RL-328 | MRSA | 2 | [5] |

| Staphylococcus aureus | 2 | [5] | |

| Shigella dysenteriae | 128 | [5] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Sterile saline or Mueller-Hinton broth

-

Paper disks impregnated with known concentrations of the piperazine derivatives

-

Standard antibiotic disks (as controls)

-

Forceps

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from a pure culture and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Inoculation of MHA Plate:

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Remove excess inoculum by pressing and rotating the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

-

Application of Disks:

-

Using sterile forceps, place the paper disks impregnated with the piperazine derivatives onto the inoculated agar surface.

-

Ensure the disks are firmly in contact with the agar and are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

-

The size of the zone of inhibition is indicative of the susceptibility of the bacterium to the compound. Results are typically categorized as susceptible, intermediate, or resistant based on standardized charts.

-

Neuroprotective Activity of Piperazine Derivatives

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Piperazine derivatives are being investigated for their potential to protect neurons from damage and slow the progression of these debilitating disorders. A key target in this area is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Data Summary: Acetylcholinesterase Inhibition

The neuroprotective potential of piperazine derivatives is often initially screened by assessing their ability to inhibit acetylcholinesterase.

| Compound Class | Derivative Example | AChE Inhibition IC50 (µM) | Reference |

| Thiazole-benzoylpiperazine Derivatives | Compound 40 | 0.8023 | [6] |

| Compound 61 | 0.9193 | [6] | |

| Compound 38 | 0.9493 | [6] | |

| Benzothiazole-Piperazine Hybrids | Compound 2i | 0.028 | [7] |

| Compound 2g | 0.031 | [7] | |

| Compound 2e | 0.040 | [7] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring acetylcholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Novel piperazine derivatives (test inhibitors)

-

Donepezil or other known AChE inhibitor (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution at various concentrations (or positive control/vehicle control)

-

DTNB solution

-

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Initiation of Reaction:

-

Add the AChE enzyme solution to each well to start the reaction.

-

-

Kinetic Measurement:

-

Immediately start measuring the absorbance at 412 nm every minute for a period of 10-20 minutes using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

-

General Experimental Workflow

The screening of novel piperazine derivatives for biological activity typically follows a standardized workflow, from initial synthesis to in-depth biological evaluation.

References

- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 2. [PDF] Novel Piperazine Derivatives of Vindoline as Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijcmas.com [ijcmas.com]

- 6. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

1-(Cyclopentylmethyl)piperazine: An In-depth Technical Guide on its Anticipated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyclopentylmethyl)piperazine is a molecule belonging to the vast and pharmacologically significant piperazine class of compounds. While specific in-depth research on the mechanism of action of this particular derivative is not extensively available in publicly accessible scientific literature, its structural features strongly suggest a likely interaction with aminergic G protein-coupled receptors (GPCRs), a common target for many piperazine-containing drugs. This technical guide will, therefore, provide a comprehensive overview of the anticipated mechanism of action of this compound based on the well-established pharmacology of the piperazine scaffold. It will cover the probable receptor targets, potential downstream signaling pathways, and the general structure-activity relationships that govern the activity of such compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this and related molecules.

Introduction to the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple scaffold is a privileged structure in medicinal chemistry due to its ability to be readily modified at both nitrogen positions, allowing for the fine-tuning of pharmacological properties. Piperazine derivatives have been successfully developed into a wide array of drugs with diverse therapeutic applications, including antipsychotics, antidepressants, anxiolytics, and antihistamines.[1][2][3][4] Their central nervous system (CNS) activity is a hallmark of this class, primarily driven by their interactions with neurotransmitter receptors.[2][3]

Anticipated Pharmacological Target: Aminergic G Protein-Coupled Receptors (GPCRs)